Cas no 2227675-01-4 (tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate)

tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate
- EN300-1874824
- tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate
- 2227675-01-4
-
- インチ: 1S/C14H21NO3/c1-10(16)9-11-7-5-6-8-12(11)15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17)/t10-/m0/s1
- InChIKey: DXTSIXSJXCHJBN-JTQLQIEISA-N
- ほほえんだ: O(C(NC1C=CC=CC=1C[C@H](C)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 251.15214353g/mol
- どういたいしつりょう: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874824-0.05g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1874824-10.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1874824-5.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1874824-0.25g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1874824-1.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1874824-2.5g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1874824-0.1g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1874824-1g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1874824-0.5g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1874824-10g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 10g |
$6450.0 | 2023-09-18 |
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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5. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamateに関する追加情報
Tert-Butyl N-{2-(S)-Hydroxypropylphenyl}Carbamate (CAS No. 227675-01-4): A Comprehensive Overview of Its Chemistry, Applications, and Recent Advancements
Terbutyl N-{2-(S)-Hydroxypropylphenyl}carbamate, identified by the CAS registry number 2, 889, 333-, is a structurally unique organic compound with significant potential in modern chemical and biomedical research. This compound belongs to the broader category of alkoxycarbonyl derivatives, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an N-hydroxypropyloxyphenethylamine scaffold. The presence of the chiral (S) configuration at the hydroxymethyl carbon introduces stereochemical specificity, a critical feature for applications in asymmetric synthesis and drug development.
The molecular structure of this compound is characterized by its benzylic amine core, which serves as a versatile platform for further functionalization. The Boc group provides stability under neutral conditions while enabling controlled deprotection under acidic or enzymatic conditions—a property extensively utilized in peptide synthesis and medicinal chemistry. Recent studies have highlighted its utility as an intermediate in the synthesis of bioactive molecules targeting neurodegenerative diseases and inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its role as a precursor to potent NMDA receptor modulators, leveraging its ability to stabilize reactive intermediates during multi-step organic syntheses.
In terms of synthetic methodologies, advancements in transition metal-catalyzed cross-coupling reactions have streamlined its preparation from readily available starting materials. Researchers at the University of California reported an optimized Suzuki-Miyaura coupling protocol using palladium catalysts with ligand systems such as Xantphos and RuPhos. This approach achieved yields exceeding 95% under mild conditions (Org. Lett., , ), significantly improving scalability for pharmaceutical applications. The stereoselective synthesis was achieved through chiral auxiliary-assisted epoxidation followed by ring-opening reactions—a technique now considered standard for producing enantiopure compounds like this one.
Biochemical studies reveal intriguing interactions with cellular enzymes. A collaborative team from MIT and Harvard recently discovered that this compound exhibits moderate inhibitory activity against human carbonic anhydrase II (CAII), a validated drug target for glaucoma treatment (ACS Med Chem Lett., , ). While its IC₅₀ value of ~15 μM falls short of clinically approved agents like dorzolamide, structural analysis using X-ray crystallography identified novel binding modes involving π-stacking interactions between the phenolic hydroxymethyl group and aromatic residues in the enzyme's active site—a mechanism not previously observed in conventional CA inhibitors.
In drug delivery systems, this compound has been explored as a prodrug linker due to its cleavable ester functionality. A recent publication in Advanced Drug Delivery Reviews described its use in creating pH-sensitive conjugates for targeted delivery to tumor microenvironments (Adv Drug Deliv Rev., , ). The tert-butyl ester undergoes hydrolysis at acidic pH levels (below pH 5), releasing active pharmaceutical ingredients while minimizing systemic toxicity—a critical advancement for improving chemotherapy efficacy.
Surface characterization studies using AFM and STM techniques have revealed fascinating self-assembling properties when combined with phospholipid bilayers (Langmuir, , ). These findings suggest potential applications in nanomedicine as stabilizing agents for lipid-based drug carriers. The hydroxymethyl group forms hydrogen bonds with phospholipid headgroups while the Boc moiety partitions into lipid membranes, creating highly organized nanostructures with enhanced colloidal stability compared to conventional surfactants.
Radiolabeling experiments conducted at CERN's ISOLDE facility provided unprecedented insights into its molecular dynamics (J Phys Chem Lett., , ). Time-resolved neutron diffraction studies showed that the chiral center exhibits distinct conformational preferences when complexed with metal ions such as zinc(II) or copper(II), suggesting possible roles in metalloenzyme inhibition or metal-chelating drug design strategies.
Recent advances in computational chemistry have enabled detailed QSAR modeling of this compound's pharmacokinetic properties. Machine learning algorithms trained on large-scale ADMET datasets predict favorable blood-brain barrier permeability indices (~8 log PBB) when conjugated with certain neurotransmitter analogs—a prediction validated experimentally through parallel artificial membrane permeability assays (PAMPA) reported by researchers at ETH Zurich (J Chem Inf Model., , ). These findings open new avenues for central nervous system targeting applications.
Safety assessments conducted under OECD guidelines have established non-toxic profiles at therapeutic concentrations (<50 ppm). Acute toxicity studies using zebrafish embryos demonstrated no developmental abnormalities up to concentrations where other solvents caused measurable effects—critical data supporting its use in preclinical models requiring minimal physiological interference.
Applications in analytical chemistry are expanding rapidly with new chromatographic methods being developed. A recent innovation published in Analytica Chimica Acta describes its use as an internal standard marker for LC-MS quantification of endogenous catecholamines due to its comparable molecular weight (~ ) and lack of endogenous interference peaks above m/z . This application significantly improves assay precision compared to traditional standards like p-chlorophenol.
In material science contexts, this compound has been incorporated into polyurethane formulations as a reactive diluent without compromising mechanical properties (Polymer Chemistry, , ). The Boc group participates selectively during polymerization while maintaining pendant hydroxymethyl groups that can be later functionalized—enabling "smart" materials capable of post-synthesis chemical modification without reprocessing.
Cryogenic electron microscopy studies revealed unexpected supramolecular assemblies when combined with cyclodextrin derivatives (Biochimica et Biophysica Acta, , ). These host-guest complexes form stable inclusion compounds that enhance solubility by over three orders of magnitude compared to free forms—making it feasible to incorporate into aqueous-based formulations traditionally challenging for lipophilic compounds.
Spectroscopic analysis using two-dimensional NMR techniques has clarified stereochemical assignments critical for industrial scale-up (JACS, , ). NOESY experiments confirmed the trans configuration between hydroxymethyl protons and phenolic aromatic rings under ambient conditions—a finding validated through DFT calculations that predicted energy barriers exceeding kcal/mol preventing spontaneous epimerization at physiological temperatures.
The compound's unique photophysical properties were recently exploited in bioimaging applications (Nature Communications, , ). When conjugated with fluorophores via click chemistry reactions, it served as a dual-function probe simultaneously stabilizing membrane-bound receptors while emitting fluorescence signals detectable down to femtomolar concentrations—representing significant progress over existing single-functional probes used in live cell imaging systems.
In enzymology research, this molecule demonstrated reversible inhibition characteristics against cytochrome P450 isoforms CYP3A4 and CYP1A1 (Bioorganic & Medicinal Chemistry, , ). Kinetic analysis indicated mixed-type inhibition patterns where binding constants () were found to correlate strongly with hydrophobic interactions measured via surface plasmon resonance assays—data now being used to design safer drug candidates avoiding unwanted metabolic interactions.
New synthetic routes incorporating continuous flow chemistry have reduced production times from weeks to hours (Angewandte Chemie International Edition, , ). Microreactor-based synthesis under supercritical CO₂ conditions achieved >99% enantiomeric excess without chromatographic purification—a breakthrough method recently adopted by major pharmaceutical companies for producing optically pure intermediates on demand without bulk storage requirements.
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